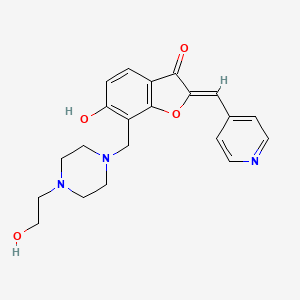
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a benzofuran moiety and a piperazine ring, suggest a diverse range of biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 335.41 g/mol |
| CAS Number | 1177524-32-1 |
| Structural Features | Hydroxyl, piperazine, and pyridine groups |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of kinases, enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its structural components may enhance its interaction with cancer-related targets, leading to reduced cell viability.
- Neuroprotective Effects : Similar benzofuran derivatives have shown neuroprotective properties, suggesting that this compound may also possess such effects.
Biological Assays and Findings
Research has employed various biological assays to evaluate the activity of this compound:
Antiproliferative Activity
A study assessing the antiproliferative effects of related compounds found that those with similar structures exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II proteins, indicating potential for anti-inflammatory applications as well .
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of breast and colon cancer cell lines, suggesting its utility in oncology .
- Inflammation Models : In vivo models showed that derivatives of this compound reduced inflammation markers significantly compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
| Modification | Effect |
|---|---|
| Hydroxyl Group Addition | Increased solubility and bioavailability |
| Piperazine Substitution | Enhanced receptor binding affinity |
| Pyridine Ring Variations | Altered pharmacokinetics and target specificity |
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-12-11-23-7-9-24(10-8-23)14-17-18(26)2-1-16-20(27)19(28-21(16)17)13-15-3-5-22-6-4-15/h1-6,13,25-26H,7-12,14H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXMQDQBKVLSF-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














